7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Fusing the triazole ring to the quinazoline moiety: This step often involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.
Introduction of the sulfonyl group: This can be done by reacting the intermediate compound with an appropriate sulfonyl chloride in the presence of a base like triethylamine.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloro substituent can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-Chloro-3-(methylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-Chloro-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The presence of the 4-ethylbenzenesulfonyl and 4-methoxyphenyl groups in 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine distinguishes it from other similar compounds. These substituents can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3S/c1-3-15-4-11-19(12-5-15)34(31,32)24-23-27-22(26-17-7-9-18(33-2)10-8-17)20-14-16(25)6-13-21(20)30(23)29-28-24/h4-14H,3H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJPWBCYYDSYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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